Cas no 1586-49-8 (Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]-)
1586-49-8 structure
Product Name:Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]-
CAS-nummer:1586-49-8
MF:C20H16N2
MW:284.354444503784
CID:222513
PubChem ID:6282159
Update Time:2025-04-19
Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]-
- 4-[2-(1-methylindol-3-yl)ethenyl]quinoline
- CHEMBL1887867
- NCGC00184081-01
- NSC-87414
- 1586-49-8
- NSC87414
-
- Inchi: 1S/C20H16N2/c1-22-14-16(18-7-3-5-9-20(18)22)11-10-15-12-13-21-19-8-4-2-6-17(15)19/h2-14H,1H3/b11-10+
- InChI-sleutel: VERDJHOBLCLGFR-ZHACJKMWSA-N
- LACHT: N1(C)C=C(/C=C/C2C=CN=C3C=CC=CC=23)C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 284.13148
- Monoisotopische massa: 284.131
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 405
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.8A^2
- XLogP3: 4.5
Experimentele eigenschappen
- Dichtheid: 1.11
- Kookpunt: 499.9°C at 760 mmHg
- Vlampunt: 256.1°C
- Brekindex: 1.635
- PSA: 17.82
- LogboekP: 4.89690
Quinoline,4-[2-(1-methyl-1H-indol-3-yl)ethenyl]- Gerelateerde literatuur
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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